

In-Depth Technical Guide to Ibuprofen Impurity 1 (CAS No. 75625-99-9)

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Compound of Interest

Compound Name: *Ibuprofen impurity 1*

Cat. No.: *B023576*

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Introduction

This technical guide provides a comprehensive overview of **Ibuprofen Impurity 1**, a known process-related impurity in the synthesis of the widely used non-steroidal anti-inflammatory drug (NSAID), Ibuprofen. Understanding the profile of such impurities is critical for drug quality, safety, and regulatory compliance. This document details the chemical identity, synthesis, analytical methodologies for detection and quantification, and available toxicological and pharmacological information for **Ibuprofen Impurity 1**.

Chemical Identity and Properties

Ibuprofen Impurity 1 is chemically identified as 2-(4-(2-Methyl-1-propenyl)phenyl)propanoic acid. Its Chemical Abstracts Service (CAS) Registry Number is 75625-99-9.

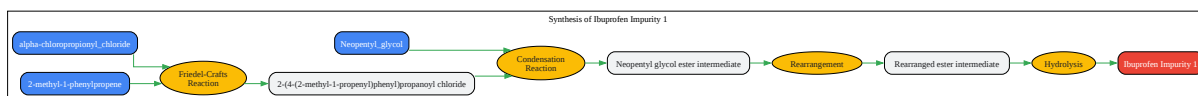
Table 1: Chemical and Physical Properties of **Ibuprofen Impurity 1**

Property	Value
CAS Number	75625-99-9
Chemical Name	2-(4-(2-Methyl-1-propenyl)phenyl)propanoic acid
Molecular Formula	C ₁₃ H ₁₆ O ₂
Molecular Weight	204.27 g/mol
Appearance	Off-white to pale yellow solid (typical)
Solubility	Soluble in organic solvents such as methanol, acetonitrile, and dichloromethane.

Synthesis

A known method for the preparation of 2-[4-(2-methyl-1-propenyl)phenyl]propionic acid involves a multi-step synthesis. A general outline based on available literature is provided below.^[1]

Synthesis Workflow



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Caption: Synthetic pathway for **Ibuprofen Impurity 1**.

Experimental Protocol (General Outline)

A detailed experimental protocol for the synthesis of **Ibuprofen Impurity 1** is outlined in Chinese patent CN102701949A. The key steps are summarized here for informational

purposes. Researchers should consult the original patent for precise quantities, reaction conditions, and safety precautions.

- Friedel-Crafts Reaction: 2-methyl-1-phenyl propene reacts with α -chloropropionyl chloride in the presence of a Lewis acid catalyst (e.g., aluminum chloride) in a suitable solvent like dichloromethane.[1]
- Condensation Reaction: The product from the Friedel-Crafts reaction is then condensed with neopentyl glycol.[1]
- Rearrangement, Hydrolysis, and Acidification: The resulting intermediate undergoes rearrangement followed by hydrolysis and acidification to yield 2-[4-(2-methyl-1-propenyl)phenyl]propionic acid.[1]

Analytical Methods

High-Performance Liquid Chromatography (HPLC) is the most common technique for the detection and quantification of Ibuprofen and its impurities.

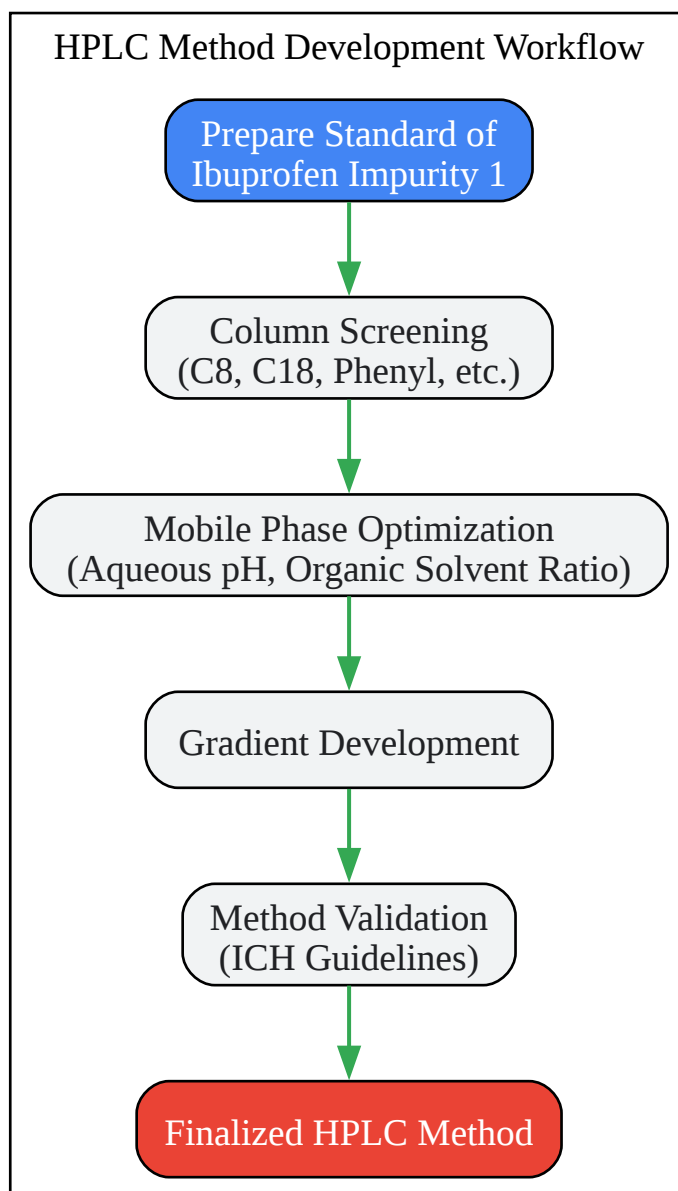
HPLC Method for Impurity Profiling

While a specific validated method for **Ibuprofen Impurity 1** is not publicly detailed, a general approach for impurity profiling of Ibuprofen can be adapted.

Table 2: General HPLC Parameters for Ibuprofen Impurity Analysis

Parameter	Typical Conditions
Column	C18 (e.g., 250 mm x 4.6 mm, 5 μ m)
Mobile Phase	A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol), often in a gradient elution mode.
Flow Rate	1.0 - 1.5 mL/min
Detection	UV at a wavelength where both Ibuprofen and the impurity have significant absorbance (e.g., 220 nm or 254 nm).
Column Temperature	25-30 $^{\circ}$ C
Injection Volume	10-20 μ L

Analytical Method Development Workflow



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References

- 1. CN102701949A - Method for preparing 2-[4-(2-methyl-1-propenyl)phenyl]propionic acid - Google Patents [patents.google.com]
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